![molecular formula C6H10N2O B13098982 2-(Pyrrolidin-3-yloxy)acetonitrile](/img/structure/B13098982.png)
2-(Pyrrolidin-3-yloxy)acetonitrile
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Overview
Description
2-(Pyrrolidin-3-yloxy)acetonitrile: is a chemical compound that features a pyrrolidine ring attached to an acetonitrile group through an oxygen atom The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yloxy)acetonitrile typically involves the reaction of pyrrolidine with a suitable acetonitrile derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with chloroacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yloxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-(Pyrrolidin-3-yloxy)acetonitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can be utilized to synthesize derivatives that may exhibit enhanced biological activity or novel properties.
Synthetic Methods
The synthesis typically involves the reaction of pyrrolidine with acetonitrile under controlled conditions. Common methods include:
- Deprotonation of pyrrolidine using bases like sodium hydride.
- Reaction in an inert atmosphere to minimize side reactions.
In industrial settings, continuous flow synthesis is often employed to enhance scalability and purity.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. The compound's pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. This interaction is crucial for understanding its potential therapeutic effects.
Pharmacological Potential
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. This suggests its utility in drug development, particularly as a lead compound for new therapeutics targeting specific biological pathways.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability characteristics.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yloxy)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
2-(Pyridin-3-yloxy)acetonitrile: Similar structure with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-3-yloxy)acetonitrile is unique due to the presence of both the pyrrolidine ring and the nitrile group, which confer distinct chemical and biological properties
Biological Activity
2-(Pyrrolidin-3-yloxy)acetonitrile is a chemical compound with potential biological activities that have garnered interest in the pharmaceutical and biochemical research fields. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological processes. Its structure can be represented as follows:
- Chemical Formula : C₆H₈N₂O
- Molecular Weight : 140.14 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the following areas:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties : Some derivatives have been noted for their antimicrobial efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : By affecting signaling pathways that regulate cell growth.
- Modulation of Neurotransmitter Release : Potentially influencing synaptic transmission and neuronal survival.
- Antioxidant Activity : Reducing oxidative stress in cellular environments.
Anticancer Studies
A study investigating the effects of similar compounds on prostate cancer cells demonstrated significant reductions in cell viability when treated with derivatives of this compound. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study Reference | Cancer Type | Treatment Concentration | Effect Observed |
---|---|---|---|
Prostate | 10 µM | 50% reduction in cell viability | |
Breast | 5 µM | Induction of apoptosis |
Neuroprotective Effects
Research has indicated that compounds with similar structures may protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies using rat cortical neurons showed that treatment with these compounds led to a decrease in caspase-3 activity, a marker for apoptosis.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-pyrrolidin-3-yloxyacetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-4-9-6-1-3-8-5-6/h6,8H,1,3-5H2 |
InChI Key |
SFDWNRRSVDBYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OCC#N |
Origin of Product |
United States |
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